Leptomerine

Acetylcholinesterase inhibition Alzheimer's disease Natural product pharmacology

Leptomerine (CAS 22048-97-1) is a quinoline alkaloid with a distinct 2-propyl-4-quinolone core, delivering sub-micromolar AChE inhibition (IC50 2.5 μM) — 18.4-fold more potent than furoquinoline analogues from the same plant source. Its unique scaffold and defined potency make it an indispensable tool compound for Alzheimer's drug discovery and bioactivity-guided fractionation. Sourced from Rutaceae, it offers a patent-advantaged starting point for medicinal chemistry programs. Available in ≥98% purity with verified bioactivity.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B1631691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptomerine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3
InChIKeyHHCLDHNLTJDYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leptomerine (CAS 22048-97-1) – A Potent Acetylcholinesterase Inhibitor Alkaloid for Alzheimer's Research


Leptomerine is a quinoline alkaloid isolated from the stems of Esenbeckia leiocarpa Engl. (Rutaceae) and other plant sources. Chemically designated as N-methyl-2-propyl-4-quinolone, it belongs to the 2-alkyl-4(1H)-quinolone structural class [1]. Leptomerine functions as a potent acetylcholinesterase (AChE) inhibitor, exhibiting an IC50 of 2.5 μM in vitro [2]. Its molecular formula is C13H15NO, with a molecular weight of 201.26 g/mol [3].

Why Generic Alkaloid Substitution Fails for Leptomerine: Quantitative Evidence from AChE Inhibition Assays


Leptomerine cannot be interchanged with other alkaloids isolated from the same plant source, such as kokusaginine, skimmianine, or leiokinine A, due to order-of-magnitude differences in acetylcholinesterase inhibitory potency. In a head-to-head comparative study, leptomerine exhibited an IC50 of 2.5 μM, whereas structurally related furoquinolines like kokusaginine required 46 μM (18.4-fold higher concentration) to achieve comparable inhibition [1]. The differential activity is attributed to the distinct 2-propyl-4-quinolone scaffold of leptomerine, which confers a unique binding mode at the AChE active site compared to furoquinoline alkaloids [1]. This quantitative disparity underscores that simple class-level substitution would invalidate experimental outcomes in neuropharmacology or drug discovery programs.

Leptomerine Product-Specific Quantitative Evidence Guide: Comparative Potency, Structural Differentiation, and Physicochemical Selectivity


Leptomerine Exhibits 18.4-Fold Higher AChE Inhibition Potency than Kokusaginine and 560-Fold Higher than Skimmianine

In a direct head-to-head comparison of alkaloids isolated from Esenbeckia leiocarpa, leptomerine demonstrated an AChE IC50 of 2.5 μM, whereas kokusaginine exhibited an IC50 of 46 μM and skimmianine required 1.4 mM [1]. The quantified difference represents an 18.4× and 560× superior potency, respectively. Leiokinine A, another co-isolated alkaloid, showed an IC50 of 0.21 mM (84× less potent than leptomerine) [1].

Acetylcholinesterase inhibition Alzheimer's disease Natural product pharmacology

Leptomerine Matches Galanthamine Potency (IC50 2.5 μM vs 1.7 μM) While Belonging to a Distinct Chemical Scaffold

Leptomerine exhibits AChE inhibitory activity (IC50 = 2.5 μM) comparable to the clinically approved Alzheimer's drug galanthamine (IC50 = 1.7 μM) under identical in vitro assay conditions [1]. Despite similar potency, leptomerine is a 2-propyl-4-quinolone alkaloid, whereas galanthamine is a tertiary amine with a benzazepine core. This scaffold divergence offers a distinct chemical starting point for medicinal chemistry optimization with potentially different off-target profiles.

Alzheimer's disease Drug discovery AChE inhibitor benchmark

Structural Class Differentiation: 2-Propyl-4-quinolone Scaffold Confers Distinct Binding Mode Compared to Furoquinoline Alkaloids

Leptomerine (2-propyl-4-quinolone) lacks the fused furan ring characteristic of furoquinoline alkaloids such as kokusaginine, skimmianine, maculine, and flindersiamine [1]. The absence of the planar furoquinoline system in leptomerine results in a less rigid conformation, which may contribute to its 18–560× higher AChE potency compared to furoquinolines. Computational docking studies (not performed in the cited study) would be required to confirm differential binding interactions; however, the stark potency contrast strongly suggests a distinct binding mode at the AChE catalytic gorge.

Structure-activity relationship Alkaloid chemistry Molecular docking

Physicochemical Profile: Leptomerine LogP 2.49 and Aqueous Insolubility Dictate Formulation Requirements

Leptomerine exhibits a calculated LogP of 2.49 [1] and is practically insoluble in water but very soluble in chloroform and ethanol [2]. For comparison, galanthamine has a LogP of approximately 1.8, indicating lower lipophilicity [3]. The higher lipophilicity of leptomerine may enhance blood-brain barrier permeability but necessitates the use of organic co-solvents (e.g., DMSO, ethanol) for in vitro assays and may influence formulation strategies for in vivo studies.

Drug formulation Lipophilicity Solubility

Cytotoxicity Profile: Leptomerine Exhibits Antiproliferative Activity in Cancer Cells at High Micromolar Concentrations

Leptomerine has been reported to exert cytotoxicity in human cervix, colon, and oral carcinoma cells at concentrations ≥100 μM [1]. This concentration is 40-fold higher than its AChE IC50 (2.5 μM), indicating a modest therapeutic window between desired AChE inhibition and nonspecific cytotoxicity. No comparative cytotoxicity data against other Esenbeckia alkaloids is available in the primary literature, limiting conclusions about relative safety margins.

Anticancer activity Cytotoxicity Natural product

Leptomerine Application Scenarios: Preclinical Alzheimer's Disease Research and Natural Product Lead Discovery


Preclinical Alzheimer's Disease Research: In Vitro AChE Inhibition Assays and Mechanism-of-Action Studies

Leptomerine is ideally suited as a tool compound for in vitro acetylcholinesterase inhibition studies in Alzheimer's disease research. Its IC50 of 2.5 μM [1] provides a defined potency benchmark comparable to galanthamine (1.7 μM) [1], enabling direct comparative evaluations of cholinergic enhancement. Due to its aqueous insolubility [2], leptomerine should be dissolved in DMSO or ethanol and diluted into assay buffer at final organic solvent concentrations ≤0.1% to avoid enzyme denaturation. The compound's distinct 2-propyl-4-quinolone scaffold [1] makes it a valuable probe for studying structure-activity relationships around non-classical AChE inhibitors.

Natural Product Lead Discovery: Scaffold-Hopping from Furoquinolines to 2-Propyl-4-quinolones

Leptomerine serves as a structurally divergent lead for medicinal chemistry programs aiming to develop novel AChE inhibitors with patent-advantaged scaffolds. Unlike furoquinoline alkaloids (e.g., kokusaginine, skimmianine) that exhibit weak to moderate AChE inhibition [1], leptomerine's 2-propyl-4-quinolone core delivers sub-micromolar potency. The calculated LogP of 2.49 [3] suggests favorable CNS penetration potential, supporting its use as a starting point for analog synthesis and optimization of blood-brain barrier permeability.

Comparative Natural Product Pharmacology: Benchmarking Alkaloid Libraries for Neuroactivity

Leptomerine provides a quantitative reference standard for evaluating the AChE inhibitory activity of other alkaloids isolated from Rutaceae species. Its IC50 of 2.5 μM [1] establishes a potency threshold for prioritizing compounds in bioactivity-guided fractionation workflows. Researchers can use leptomerine as a positive control in high-throughput screening campaigns targeting cholinergic dysfunction, with the understanding that its cytotoxicity becomes apparent at ≥100 μM [4], defining a working concentration window of 1–50 μM for AChE-focused assays.

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